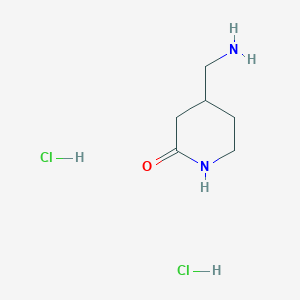

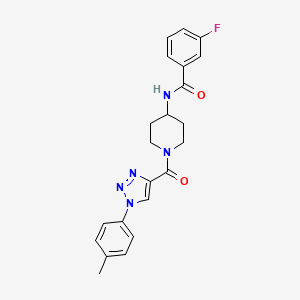

![molecular formula C9H17NO B2517455 7-氧代螺[4.5]癸-10-胺 CAS No. 1545389-85-2](/img/structure/B2517455.png)

7-氧代螺[4.5]癸-10-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Oxaspiro[4.5]decan-10-amine is a spirocyclic amine, which is a type of organic compound characterized by a unique structure where two rings are joined through a single atom. Spirocyclic compounds are of interest in organic chemistry due to their complex structure and potential biological activity.

Synthesis Analysis

The synthesis of spirocyclic amines can be complex due to the need to form two cyclic structures simultaneously. In the case of related compounds, such as 1-azaspiro[5.5]undecane derivatives, preparative electrocatalytic oxidation of racemic amines has been used to yield mixtures of carbonyl compounds and amines with high enantiopurity . Similarly, the synthesis of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a structurally related compound, was achieved using dianion alkylation starting from chiral lactate and malate derivatives . These methods suggest that the synthesis of 7-Oxaspiro[4.5]decan-10-amine could also involve chiral starting materials and key steps like alkylation to construct the spirocyclic framework.

Molecular Structure Analysis

The molecular structure of spirocyclic amines is characterized by the presence of a nitrogen atom that is shared between two rings. This nitrogen atom often imparts chirality to the molecule, making it a center for asymmetric synthesis. The related compound 1-oxa-2-azaspiro[2.5]octane has been used to introduce a 1-hydroxycyclohexylamino group at an acidic position, leading to various ring transformations and the introduction of additional amino groups . This indicates that the molecular structure of 7-Oxaspiro[4.5]decan-10-amine would likely exhibit similar reactivity due to the presence of the spirocyclic amine.

Chemical Reactions Analysis

Spirocyclic amines can undergo a variety of chemical reactions. For instance, the reaction of 6,8-di-tert-butyl-1-oxaspiro[4.5]deca-5,8-diene-2,7-dione with amines results in the formation of quinamines, which can decompose thermally or react with acids to release amines and form phenolic compounds . Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane leads to the formation of diazaspirodecanones and subsequent ring transformations . These reactions highlight the versatility of spirocyclic amines in chemical synthesis and their potential to undergo a wide range of transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic amines like 7-Oxaspiro[4.5]decan-10-amine are influenced by their rigid structures and the presence of heteroatoms. These compounds typically have high boiling points and may exhibit optical activity due to their chiral centers. The presence of the amine group can also contribute to their basicity and ability to form hydrogen bonds, affecting their solubility and reactivity. The related compound 1-azaspiro[5.5]undecane N-oxyl radical showed high current efficiency and turnover number in electrocatalytic oxidation, suggesting that 7-Oxaspiro[4.5]decan-10-amine could also display similar electrochemical properties .

科学研究应用

螺环化合物的合成

7-氧代螺[4.5]癸-10-胺衍生物的一个关键应用是螺环化合物的合成。Amberlyst-15 催化的分子内 S_N2′ 氧代螺环化已被用来制备各种取代的螺环体系。该方法已应用于螺环醚(如 theaspirane 和 theaspirone)的总合成,突出了其从较简单的前体创建复杂分子结构的实用性 (Young, Jung, & Cheng, 2000)。

抗病毒和抗肿瘤活性

7-氧代螺[4.5]癸-10-胺衍生物显示出有希望的抗病毒和抗肿瘤活性。一系列 1-硫杂-4-氮杂螺[4.5]癸-3-酮对人冠状病毒 229E 复制表现出抑制作用,其中一种化合物显示出与已知的冠状病毒抑制剂相当的活性 (Apaydın et al., 2019)。此外,合成了一系列新型的 1-氧杂-4-氮杂螺[4.5]癸-6,9-二烯-3,8-二酮衍生物,并对各种癌细胞系表现出中等到强烈的活性,表明它们作为抗癌剂的潜力 (Yang et al., 2019)。

抗分枝杆菌潜力

对螺环化合物的抗分枝杆菌特性的研究导致了有效抗分枝杆菌剂的发现。合成了一系列 4-噻唑烷酮衍生物,具有 1-硫杂-4-氮杂螺(4.5)癸-3-酮骨架,发现它们在低至 25 µg/mL 的浓度下对分枝杆菌表现出显着的活性 (Srivastava et al., 2005)。

化学合成方法

除了生物活性之外,7-氧代螺[4.5]癸-10-胺及其衍生物还有助于开发新的化学合成方法。例如,铜盐催化的氧化胺化已用于创建一系列具有有效抗癌活性的三唑-螺二烯酮偶联物,展示了螺环化合物在合成化学中的多功能性 (Gu et al., 2017)。

安全和危害

作用机制

Target of Action

The primary target of 7-Oxaspiro[4.5]decan-10-amine is the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system . The MOR is involved in mediating and modulating analgesia and adverse effects .

Mode of Action

7-Oxaspiro[4.5]decan-10-amine, also known as Oliceridine, is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation leads to cellular hyperpolarization and inhibition of tonic neural activity .

Biochemical Pathways

The activation of the G protein pathway over the β-arrestin pathway by 7-Oxaspiro[4.5]decan-10-amine is significant. This selective activation is thought to produce therapeutic analgesic effects with reduced adverse effects compared to existing MOR agonists .

Result of Action

The result of the action of 7-Oxaspiro[4.5]decan-10-amine is the provision of analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway . This makes it a promising candidate for the treatment of acute and chronic moderate to severe pain .

属性

IUPAC Name |

7-oxaspiro[4.5]decan-10-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-8-3-6-11-7-9(8)4-1-2-5-9/h8H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNISPQVLTTZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)COCCC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxaspiro[4.5]decan-10-amine | |

CAS RN |

1545389-85-2 |

Source

|

| Record name | 7-oxaspiro[4.5]decan-10-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

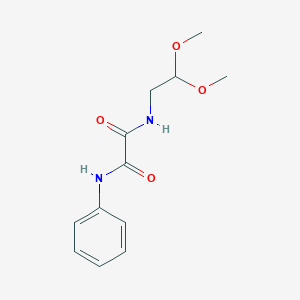

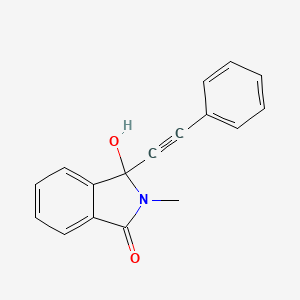

![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)

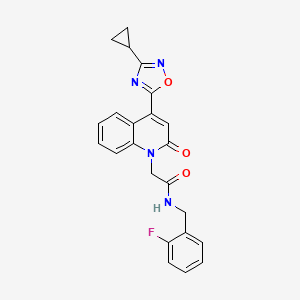

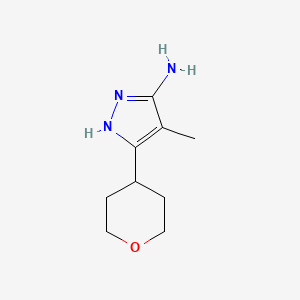

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)

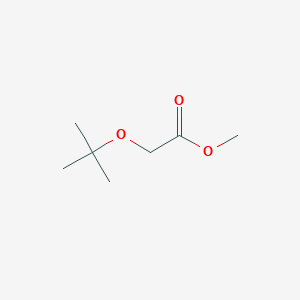

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2517384.png)

![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)

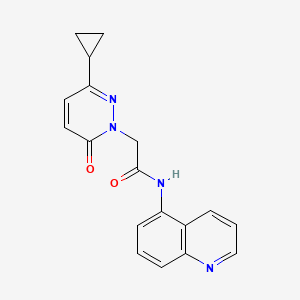

![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)